Cas no 886500-60-3 ((7-Chloro-3-methyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid)

(7-Chloro-3-methyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid 化学的及び物理的性質
名前と識別子
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- (7-Chloro-3-methyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid
- 2-[(7-Chloro-3,4-dihydro-3-methyl-4-oxo-2-quinazolinyl)thio]acetic acid
- 2-((7-Chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)aceticacid
- 2-((7-Chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid
- 2-[(7-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid
- 886500-60-3
- DTXSID501151061
-
- MDL: MFCD06739944
- インチ: InChI=1S/C11H9ClN2O3S/c1-14-10(17)7-3-2-6(12)4-8(7)13-11(14)18-5-9(15)16/h2-4H,5H2,1H3,(H,15,16)
- InChIKey: ZILBUEJATAWVCD-UHFFFAOYSA-N
- ほほえんだ: CN1C(=O)C2=C(C=C(C=C2)Cl)N=C1SCC(=O)O
計算された属性
- せいみつぶんしりょう: 284.0022410Da
- どういたいしつりょう: 284.0022410Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 402
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2
(7-Chloro-3-methyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM218101-1g |
2-((7-Chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid |
886500-60-3 | 97% | 1g |
$551 | 2021-08-04 | |
Chemenu | CM218101-1g |
2-((7-Chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid |
886500-60-3 | 97% | 1g |
$648 | 2022-08-31 |
(7-Chloro-3-methyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid 関連文献
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
(7-Chloro-3-methyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acidに関する追加情報
Comprehensive Analysis of (7-Chloro-3-methyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid (CAS No. 886500-60-3)
(7-Chloro-3-methyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid (CAS No. 886500-60-3) is a specialized quinazoline derivative with significant potential in pharmaceutical and biochemical research. This compound, characterized by its unique sulfanyl-acetic acid moiety, has garnered attention for its structural versatility and potential applications in drug discovery. Researchers are increasingly exploring its role as a building block for novel therapeutics, particularly in targeting enzyme inhibition and modulating cellular pathways.
The molecular structure of 886500-60-3 features a chloro-substituted quinazolinone core, which is known to enhance binding affinity in biological systems. This property makes it a valuable candidate for developing small-molecule inhibitors, a hot topic in precision medicine. Recent studies highlight its relevance in cancer research, where quinazoline derivatives are investigated for their anti-proliferative effects. The compound’s thioether linkage further expands its utility in bioconjugation and prodrug design, aligning with trends in targeted drug delivery systems.
In the context of green chemistry, (7-Chloro-3-methyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid is also being evaluated for its synthetic efficiency. With growing interest in sustainable synthesis, researchers are optimizing routes to minimize waste and energy consumption during its production. This aligns with global demands for eco-friendly pharmaceutical intermediates, a frequently searched topic in academic and industrial forums.
Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for characterizing CAS No. 886500-60-3, ensuring purity and consistency for research applications. The compound’s stability under various pH conditions is another area of investigation, particularly for formulation scientists working on oral or injectable drug products. These aspects are frequently queried in pharmacokinetics discussions, reflecting its practical relevance.
Beyond therapeutics, 886500-60-3 is explored in material science for designing functionalized polymers. Its heterocyclic scaffold offers opportunities to create smart materials with responsive properties, a trending niche in nanotechnology. Such interdisciplinary applications underscore the compound’s adaptability, making it a recurring subject in high-impact journals and patent literature.
In summary, (7-Chloro-3-methyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid represents a multifaceted tool for modern science. Its integration into drug development pipelines and advanced materials highlights its enduring value. As research progresses, this compound is poised to address key challenges in personalized medicine and sustainable chemistry, answering pressing questions from the scientific community.
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